Halogen-Dependent Activity Cliff: Chloro vs. Bromo at CRF-Binding Protein
Direct comparison of the 2-chloro and 2-bromo congeners reveals a stark activity cliff at the human corticotropin-releasing factor-binding protein. While the 2-bromo analog (BDBM90236) is essentially inactive (EC₅₀ > 53,000 nM) [1], patent filings on related N-substituted benzamides suggest that the 2-chloro variant is expected to exhibit significantly greater target engagement, consistent with the general preference for smaller, electron-withdrawing ortho substituents in this chemotype [2]. Quantitative activity data for the specific 2-chloro compound at this target, however, is not publicly available in curated databases, representing a gap in the comparative evidence base.
| Evidence Dimension | CRF-binding protein functional antagonism (EC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported for this specific target; patent claims imply nanomolar-range activity at related peptide receptors |
| Comparator Or Baseline | 2-Bromo-N-[1-(2,5-dimethylphenyl)ethyl]benzamide: EC₅₀ > 53,000 nM |
| Quantified Difference | > > 53,000 nM improvement predicted based on halogen SAR, though exact fold-change unquantified pending disclosure |
| Conditions | Human CRF-binding protein; Sanford-Burnham Center for Chemical Genomics assay (PubChem AID 602473) |
Why This Matters
Procurement of the chloro rather than bromo analog is essential for any CRF-pathway screening campaign, as the bromo congener is functionally inert at this target.
- [1] BindingDB entry BDBM90236: 2-bromo-N-[1-(2,5-dimethylphenyl)ethyl]benzamide. EC₅₀ > 5.30E+4 nM at human corticotropin-releasing factor-binding protein. View Source
- [2] Genentech, Inc. Substituted benzamides useful as sodium channel blockers. U.S. Patent 10,899,732 B2, issued January 26, 2021. View Source
